N-[1H-1,2,3-Benzotriazol-1-yl(4-methylphenyl)methyl]acetamide N-[1H-1,2,3-Benzotriazol-1-yl(4-methylphenyl)methyl]acetamide
Brand Name: Vulcanchem
CAS No.: 117067-49-9
VCID: VC13243244
InChI: InChI=1S/C16H16N4O/c1-11-7-9-13(10-8-11)16(17-12(2)21)20-15-6-4-3-5-14(15)18-19-20/h3-10,16H,1-2H3,(H,17,21)
SMILES: CC1=CC=C(C=C1)C(NC(=O)C)N2C3=CC=CC=C3N=N2
Molecular Formula: C16H16N4O
Molecular Weight: 280.32 g/mol

N-[1H-1,2,3-Benzotriazol-1-yl(4-methylphenyl)methyl]acetamide

CAS No.: 117067-49-9

Cat. No.: VC13243244

Molecular Formula: C16H16N4O

Molecular Weight: 280.32 g/mol

* For research use only. Not for human or veterinary use.

N-[1H-1,2,3-Benzotriazol-1-yl(4-methylphenyl)methyl]acetamide - 117067-49-9

Specification

CAS No. 117067-49-9
Molecular Formula C16H16N4O
Molecular Weight 280.32 g/mol
IUPAC Name N-[benzotriazol-1-yl-(4-methylphenyl)methyl]acetamide
Standard InChI InChI=1S/C16H16N4O/c1-11-7-9-13(10-8-11)16(17-12(2)21)20-15-6-4-3-5-14(15)18-19-20/h3-10,16H,1-2H3,(H,17,21)
Standard InChI Key UOSLVBIPCWVFIZ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(NC(=O)C)N2C3=CC=CC=C3N=N2
Canonical SMILES CC1=CC=C(C=C1)C(NC(=O)C)N2C3=CC=CC=C3N=N2

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure (Fig. 1) consists of a benzotriazole ring connected via a methylene bridge to a 4-methylphenyl group, with an acetamide substituent on the central carbon. This arrangement confers both rigidity and flexibility, enabling diverse molecular interactions.

Table 1: Key Molecular Properties of N-[1H-1,2,3-Benzotriazol-1-yl(4-methylphenyl)methyl]acetamide

PropertyValue
Molecular FormulaC16H16N4O\text{C}_{16}\text{H}_{16}\text{N}_{4}\text{O}
Molecular Weight280.32 g/mol
CAS Number117067-49-9
IUPAC NameN-[benzotriazol-1-yl-(4-methylphenyl)methyl]acetamide
SMILESCC1=CC=C(C=C1)C(NC(=O)C)N2C3=CC=CC=C3N=N2

Physicochemical Characteristics

While specific data on melting/boiling points and solubility are unavailable, the compound’s hydrophobicity is inferred from its aromatic and methyl groups. The acetamide moiety may enhance water solubility compared to non-polar benzotriazole derivatives.

Synthesis and Manufacturing Processes

Reaction Pathways

The synthesis of N-[1H-1,2,3-Benzotriazol-1-yl(4-methylphenyl)methyl]acetamide likely involves multi-step reactions:

  • Formation of the benzotriazole intermediate: Benzotriazole is synthesized via cyclization of o-phenylenediamine with nitrous acid .

  • Alkylation: Introduction of the 4-methylbenzyl group using a Friedel-Crafts alkylation or nucleophilic substitution.

  • Acetylation: Reaction with acetic anhydride or acetyl chloride to attach the acetamide group.

Optimization Considerations:

  • Temperature control to prevent decomposition of sensitive intermediates.

  • Use of polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction efficiency.

  • Purification via column chromatography or recrystallization .

Pharmacological Activities and Mechanisms of Action

Anti-Inflammatory and Anticancer Properties

The benzotriazole moiety may modulate NF-κB, a transcription factor central to inflammatory responses . Additionally, benzotriazole-based compounds inhibit tubulin polymerization, a mechanism exploited in anticancer therapies .

Comparative Analysis with Related Benzotriazole Derivatives

Table 2: Structural and Functional Comparison

CompoundMolecular WeightKey Functional GroupsPrimary Activity
N-[1H-1,2,3-Benzotriazol-1-yl(4-methylphenyl)methyl]acetamide280.32 g/molBenzotriazole, AcetamideAntimicrobial (inferred)
1-(1H-1,2,3-Benzotriazol-1-yl)-3-[(4-methylphenyl)sulfanyl]propan-2-oneN/ABenzotriazole, SulfanylCorrosion inhibition
Benzotriazole 119.12 g/molBenzotriazoleUV stabilization

This compound’s acetamide group distinguishes it from sulfanyl or non-substituted derivatives, potentially enhancing bioavailability and target specificity .

Applications in Medicinal Chemistry and Drug Development

Lead Compound Optimization

The acetamide group offers a site for structural modification to improve pharmacokinetic properties. For example:

  • Hydrophilic modifications: Introducing hydroxyl or amine groups to enhance solubility.

  • Bioisosteric replacement: Swapping benzotriazole with indole or purine scaffolds to reduce toxicity .

Targeted Drug Delivery

Conjugation with nanoparticle carriers could mitigate off-target effects, a strategy successfully employed with other benzotriazole derivatives .

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